

# An In-depth Technical Guide to 2-Iodo-2-methylpentane

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## Compound of Interest

Compound Name: 2-Iodo-2-methylpentane

Cat. No.: B14688600

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Iodo-2-methylpentane**, including its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and predicted spectroscopic data. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

## Core Chemical Data

IUPAC Name: **2-iodo-2-methylpentane**<sup>[1]</sup> CAS Number: 31294-95-8<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for **2-Iodo-2-methylpentane**. It is important to note that most of the physical property data available is computed, as extensive experimental characterization has not been widely reported in the literature.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>13</sub> I	PubChem[1][2]
Molecular Weight	212.07 g/mol	PubChem[1][2]
Boiling Point (Predicted)	168.5 °C at 760 mmHg	Cheméo
Density (Predicted)	1.359 g/cm <sup>3</sup>	Cheméo
LogP (Predicted)	3.43	Cheméo
Refractive Index (Predicted)	1.496	Cheméo

## Experimental Protocols

While a specific, peer-reviewed experimental protocol for the synthesis of **2-Iodo-2-methylpentane** is not readily available in the literature, a plausible and effective method involves the nucleophilic substitution of the hydroxyl group in the corresponding tertiary alcohol, 2-methyl-2-pentanol, using hydriodic acid. This reaction proceeds via an S<sub>N</sub>1 mechanism, favored by the stability of the tertiary carbocation intermediate.

### Synthesis of **2-Iodo-2-methylpentane** from 2-Methyl-2-pentanol

This protocol is based on established methods for the conversion of tertiary alcohols to tertiary alkyl iodides.[3][4]

#### Materials:

- 2-Methyl-2-pentanol
- Concentrated Hydriodic Acid (57%)
- Anhydrous Sodium Bicarbonate
- Anhydrous Sodium Sulfate
- Diethyl Ether
- Deionized Water

- Round-bottom flask with reflux condenser
- Separatory funnel
- Distillation apparatus

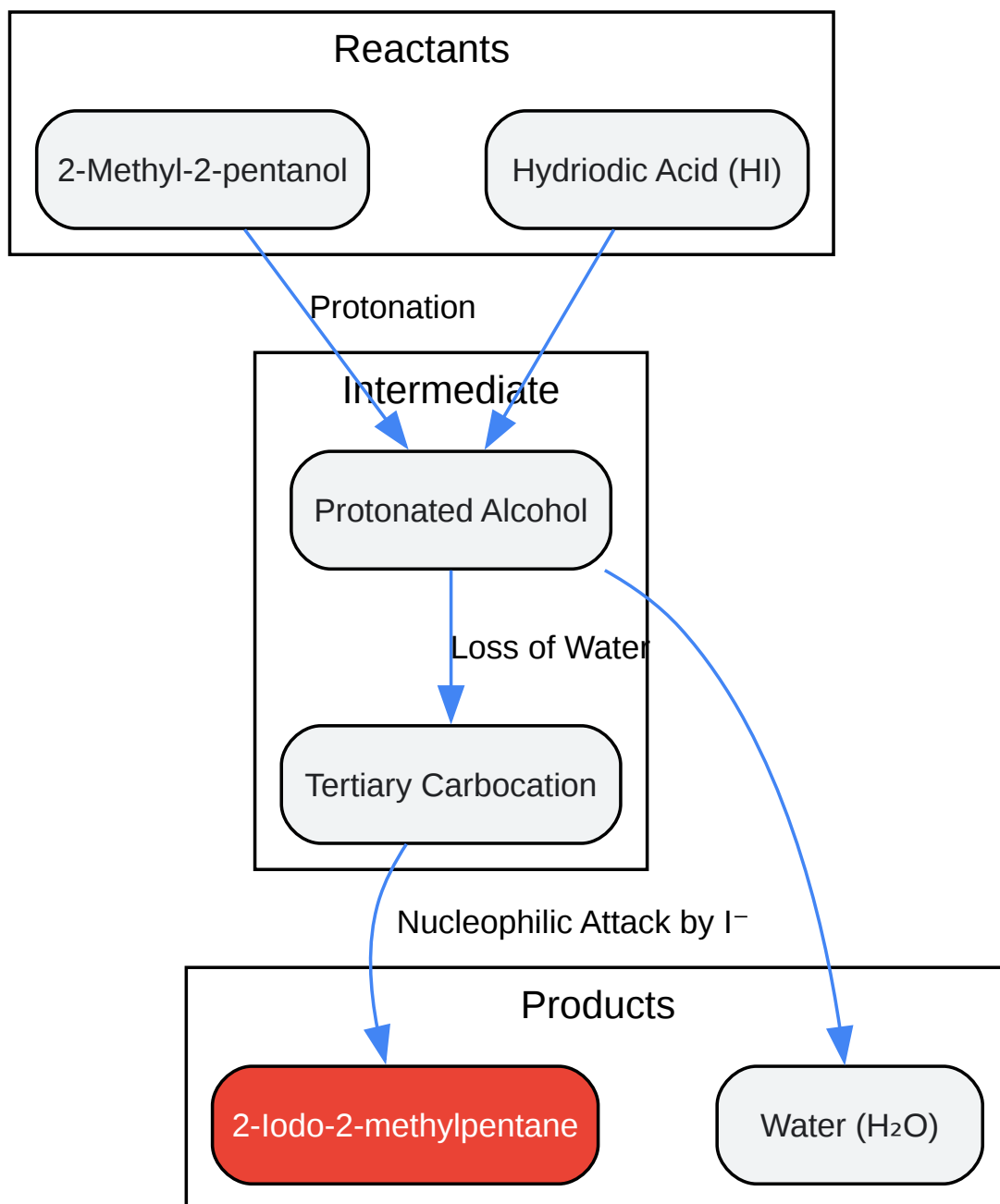
#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methyl-2-pentanol.
- Cool the flask in an ice bath and slowly add an equimolar amount of concentrated hydriodic acid with continuous stirring.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Transfer the reaction mixture to a separatory funnel and add an equal volume of cold deionized water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash them sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by deionized water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the diethyl ether.
- The crude **2-iodo-2-methylpentane** can be purified by vacuum distillation to yield the final product.

## Mandatory Visualizations

### Synthesis Pathway of **2-iodo-2-methylpentane**

## Synthesis of 2-Iodo-2-methylpentane

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Caption: Reaction scheme for the synthesis of **2-Iodo-2-methylpentane**.

## Predicted Spectroscopic Data

Due to the lack of experimentally obtained spectra for **2-iodo-2-methylpentane**, the following predictions are based on the analysis of analogous compounds, such as 2-iodo-2-methylpropane, and established principles of spectroscopy.<sup>[5][6]</sup>

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):

The <sup>1</sup>H NMR spectrum of **2-iodo-2-methylpentane** is expected to show the following signals:

- Triplet (3H): Around 0.9 ppm, corresponding to the terminal methyl group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>).
- Singlet (6H): Around 1.8-2.0 ppm, corresponding to the two equivalent methyl groups attached to the carbon bearing the iodine atom (-C(I)(CH<sub>3</sub>)<sub>2</sub>).
- Multiplet (2H): Around 1.5-1.7 ppm, corresponding to the methylene group adjacent to the terminal methyl group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>).
- Multiplet (2H): Around 1.9-2.1 ppm, corresponding to the methylene group adjacent to the quaternary carbon (-CH<sub>2</sub>C(I)(CH<sub>3</sub>)<sub>2</sub>).

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):

The <sup>13</sup>C NMR spectrum is predicted to display six distinct signals corresponding to the six carbon atoms in the molecule:

- Quaternary Carbon: A signal for the carbon atom bonded to the iodine is expected to appear significantly downfield.
- Methyl Carbons: Two signals for the methyl groups, with the two equivalent methyls at the C2 position showing a single peak.
- Methylene Carbons: Two signals for the two methylene groups in the pentyl chain.
- Terminal Methyl Carbon: A signal for the terminal methyl group of the pentyl chain.

Mass Spectrometry (MS):

The mass spectrum of **2-iodo-2-methylpentane** is expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 212. Key fragmentation patterns would likely involve:

- Loss of Iodine: A prominent peak corresponding to the loss of the iodine atom ( $M - 127$ )<sup>+</sup>, resulting in a fragment at  $m/z = 85$ , which would be a stable tertiary carbocation.
- Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the iodine, leading to the loss of a propyl radical to give a fragment ion.
- Other Fragmentations: Smaller fragments corresponding to further cleavage of the alkyl chain.

#### Infrared (IR) Spectroscopy:

The IR spectrum of **2-iodo-2-methylpentane** would be characterized by the following absorption bands:

- C-H Stretching: Strong absorptions in the range of  $2960\text{--}2850\text{ cm}^{-1}$  due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
- C-H Bending: Absorptions in the  $1470\text{--}1365\text{ cm}^{-1}$  region corresponding to the bending vibrations of the C-H bonds.
- C-I Stretching: A characteristic absorption for the carbon-iodine bond is expected in the fingerprint region, typically between  $500\text{--}600\text{ cm}^{-1}$ .<sup>[5]</sup>

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## References

- 1. Pentane, 2-iodo-2-methyl | C<sub>6</sub>H<sub>13</sub>I | CID 6429778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DSpace [scholarworks.umass.edu]

- 5.  $^1\text{H}$  proton nmr spectrum of 2-iodo-2-methylpropane  $(\text{CH}_3)_3\text{CI}$  low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide  $^1\text{H}$  nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6.  $^{13}\text{C}$  nmr spectrum of 2-iodo-2-methylpropane  $(\text{CH}_3)_3\text{CI}$  analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13  $^{13}\text{C}$  nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
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